molecular formula C13H8N4O3 B5792381 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5792381
M. Wt: 268.23 g/mol
InChI Key: YBBLWVSOSLPOOC-UHFFFAOYSA-N
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Description

4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. The presence of the nitrophenyl group adds to its complexity and potential reactivity. Compounds containing the 1,2,4-oxadiazole moiety are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with biological macromolecules. The nitrophenyl group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The oxadiazole ring can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Uniqueness

4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials .

Properties

IUPAC Name

5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-3-1-10(2-4-11)13-15-12(16-20-13)9-5-7-14-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBLWVSOSLPOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319864
Record name 5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

364627-74-7
Record name 5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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